molecular formula C8H15NO3 B14478423 Ethyl oxan-3-ylcarbamate CAS No. 68001-56-9

Ethyl oxan-3-ylcarbamate

Cat. No.: B14478423
CAS No.: 68001-56-9
M. Wt: 173.21 g/mol
InChI Key: IYOVLQXHCGTWOF-UHFFFAOYSA-N
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Description

Ethyl oxan-3-ylcarbamate is a carbamate derivative featuring an oxan (tetrahydropyran) ring substituted at the 3-position with a carbamate group (-NHCOO-). Carbamates are characterized by their urethane linkage (R-O-CO-NR₂), which confers stability and bioactivity, particularly as enzyme inhibitors (e.g., acetylcholinesterase) .

Properties

CAS No.

68001-56-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl N-(oxan-3-yl)carbamate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)9-7-4-3-5-11-6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

IYOVLQXHCGTWOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxan-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with oxan-3-ylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product.

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxan-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxan-3-ylcarbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler carbamate compounds.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylcarbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates.

Scientific Research Applications

Ethyl oxan-3-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl oxan-3-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Isoxazol-3-yl Carbamates

Example Compound : 5-Isopropylisoxazol-3-yl dimethylcarbamate (15c)

  • Structure : Features an isoxazole ring substituted with a dimethylcarbamate group at the 3-position.
  • Synthesis : Prepared via reaction of 5-isopropylisoxazol-3-ol with N,N-dimethylcarbamoyl chloride in THF, yielding 80% product after flash chromatography.
  • Key Differences: Ring System: Isoxazole (aromatic, five-membered) vs. oxan (saturated six-membered ether ring). Ethyl oxan-3-ylcarbamate’s bioactivity remains uncharacterized in the evidence but may differ due to ring saturation and steric effects.

Comparison with Ethyl Carbamate Derivatives

Example Compounds :

  • Ethyl(chloroacetyl)methylcarbamate : Contains a chloroacetyl group, enhancing electrophilicity and reactivity.
  • Ethyl N-(2-benzoyl-3-oxo-3-phenylpropanoyl)carbamate : Features a benzoyl-phenylpropanoyl backbone, likely improving crystallinity and stability.

Key Differences :

  • Substituent Effects: Chloroacetyl groups (e.g., Ethyl(chloroacetyl)methylcarbamate) may increase toxicity or reactivity in nucleophilic environments.
  • Synthesis: this compound’s synthesis is undescribed, but analogous carbamates often employ carbamoyl chloride reactions with alcohols or phenols .

Comparison with Oxan-Ring Derivatives

Example Compound: Ethyl 3-(oxan-4-yl)-3-oxopropanoate

  • Structure : Contains an oxan ring at the 4-position linked to a ketone and ester group.
  • Key Differences :
    • Substituent Position : Oxan-4-yl vs. oxan-3-yl in the target compound. Positional isomerism may alter solubility, steric hindrance, or metabolic stability.
    • Functional Groups : The ketone and ester in contrast with the carbamate in this compound, impacting electronic properties and bioactivity.

Research Implications and Limitations

  • Bioactivity Gaps : While isoxazol-3-yl carbamates show acetylcholinesterase inhibition , this compound’s activity requires empirical validation.
  • Synthetic Challenges : Position-specific functionalization of the oxan ring (e.g., C3 vs. C4) may require tailored reagents or catalysts.

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